4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of 2,5-dimethylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring. The resulting intermediate is then reacted with 2-(trifluoromethyl)pyridine and piperazine to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in drug discovery.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C18H17F3N6O |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
InChI |
InChI=1S/C18H17F3N6O/c1-11-8-16(27-15(23-11)7-12(2)24-27)25-5-6-26(17(28)10-25)13-3-4-22-14(9-13)18(19,20)21/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
QPGRIGQABWETTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F)C |
Origin of Product |
United States |
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